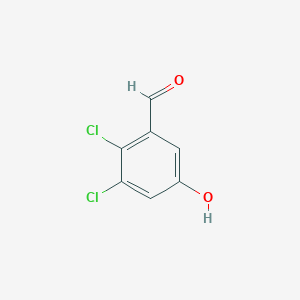

2,3-Dichloro-5-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGCXGFHSPGMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dichloro 5 Hydroxybenzaldehyde and Its Derivatives

Retrosynthetic Strategies and Disconnection Approaches

The design of an efficient synthesis for a target molecule like 2,3-Dichloro-5-hydroxybenzaldehyde begins with a thorough retrosynthetic analysis. This process involves mentally breaking down the complex target molecule into simpler, commercially available starting materials through a series of logical "disconnections."

Analysis of Key Functional Groups and Strategic Disconnections

The structure of this compound presents several key functional groups that guide the retrosynthetic strategy: an aldehyde, a hydroxyl group, and two chlorine atoms on the benzene (B151609) ring. pressbooks.pubmasterorganicchemistry.com The primary disconnections often target the bonds that are most easily formed in the forward synthesis.

A logical disconnection strategy involves breaking the carbon-carbon bond of the aldehyde group or the carbon-oxygen bond of the hydroxyl group. However, a more practical approach focuses on the introduction of these functional groups onto a pre-existing dichlorinated benzene ring. This leads to synthons—idealized fragments resulting from a disconnection—that correspond to readily available or easily synthesizable reagents. amazonaws.comdeanfrancispress.com

Key Strategic Disconnections:

C-CHO Bond Disconnection: This leads back to a dichlorinated phenol (B47542) and a source of the formyl group. This is a common strategy for synthesizing aromatic aldehydes.

C-OH Bond Disconnection: This suggests a dichlorinated benzaldehyde (B42025) as a precursor, where the hydroxyl group is introduced in a later step.

C-Cl Bond Disconnection: While possible, this is generally less favorable as the regioselective chlorination of a hydroxybenzaldehyde can be challenging and lead to mixtures of isomers. mdpi.comescholarship.org

The most common and effective retrosynthetic pathway often starts with a suitably substituted dichlorinated aromatic compound, such as 2,3-dichlorotoluene (B105489) or 2,3-dichloroaniline (B127971), and then introduces the required functional groups. chemicalbook.compatsnap.com

Application of 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) and Other Oxidative Reagents in Synthetic Pathways

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a powerful and versatile oxidizing agent frequently employed in the synthesis of complex organic molecules. du.ac.inorganic-chemistry.orgwikipedia.org Its high reactivity makes it particularly useful for dehydrogenation reactions, leading to the formation of aromatic and α,β-unsaturated carbonyl compounds. guidechem.comnih.gov

In the context of synthesizing derivatives of this compound, DDQ can be utilized in several ways:

Aromatization: DDQ is highly effective in the dehydrogenation of hydroaromatic compounds to their corresponding aromatic counterparts. guidechem.comcore.ac.uk This can be a key step in building the substituted benzene ring.

Oxidation of Alcohols: DDQ can oxidize benzylic and allylic alcohols to the corresponding aldehydes or ketones. core.ac.ukresearchgate.net For instance, a 2,3-dichloro-5-hydroxybenzyl alcohol could be oxidized to the target aldehyde using DDQ.

Oxidative Coupling: DDQ can mediate oxidative coupling reactions, which can be used to form C-C or C-O bonds in the synthesis of more complex derivatives. organic-chemistry.org

Besides DDQ, other oxidative reagents play a crucial role in these synthetic pathways. sigmaaldrich.com These include:

Potassium Permanganate (KMnO4): A strong oxidizing agent that can be used to oxidize a methyl group on an aromatic ring to a carboxylic acid, which can then be converted to an aldehyde. chemicalbook.com

Hydrogen Peroxide (H2O2): Often used in conjunction with a catalyst, H2O2 is a greener oxidizing agent for various transformations. google.comreddit.com

Nitrous Oxide: Can be used for the oxidation of certain precursors. reddit.com

The choice of oxidizing agent depends on the specific substrate and the desired selectivity.

Novel Synthetic Routes and Reaction Conditions

The development of novel synthetic routes is driven by the need for more efficient, cost-effective, and environmentally friendly processes.

Exploration of One-Pot Synthesis Protocols

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resources, and waste reduction. liberty.edunih.gov For the synthesis of substituted benzaldehydes, one-pot procedures can streamline the process significantly. acs.orgresearchgate.net

A potential one-pot synthesis for a derivative, 5-((3-chloro-4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde, has been reported, which was then used to synthesize new pyrazoline derivatives in a one-pot, three-component reaction. researchgate.net This approach avoids the isolation and purification of the intermediate chalcone (B49325). Similarly, a one-pot, four-component method has been developed for the synthesis of complex heterocyclic compounds from resorcinol, aromatic aldehydes, carboxylic acids, and ammonia. oiccpress.com

Green Chemistry Approaches in Environmentally Benign Synthetic Transformations

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. rjpn.org This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. qualitas1998.net

Key green chemistry approaches relevant to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives. oiccpress.com

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of biocatalysts or metal catalysts that can be recycled. qualitas1998.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. rjpn.org

Environmentally Benign Reagents: Replacing toxic and hazardous reagents, such as chlorine gas, with safer alternatives like N-chlorosuccinimide or employing enzymatic chlorination methods. nih.gov

Synthesis of Key Intermediates and Precursors, e.g., 2,3-Dichlorobenzaldehyde

The synthesis of the target molecule often relies on the efficient preparation of key intermediates. 2,3-Dichlorobenzaldehyde is a crucial precursor for this compound.

Several methods have been developed for the synthesis of 2,3-Dichlorobenzaldehyde:

From 2,3-Dichlorotoluene: This is a common starting material. The methyl group can be converted to an aldehyde through various methods, including bromination followed by hydrolysis. patsnap.com Another approach involves the continuous oxidation of 2,3-dichlorotoluene using hydrogen peroxide as an oxidant and a metal ion complex as a catalyst. google.com

From 2,3-Dichloroaniline: This method involves the diazotization of 2,3-dichloroaniline followed by a reaction with formaldoxime. chemicalbook.comgoogle.com Another route involves the Myerwine reaction. chemicalbook.com

From 2,3-Dichloroiodobenzene: A Grignard reagent can be formed from 2,3-dichloroiodobenzene, which then reacts with a formylating agent. google.com

The choice of method depends on factors such as the availability of starting materials, cost, and desired scale of production.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,3-Dichlorotoluene | 1. Bromine, AIBN 2. HBr, N,N-dimethylacetamide | 2,3-Dichlorobenzaldehyde | - | patsnap.com |

| 2,3-Dichlorotoluene | H2O2, Co/Mo/Br catalyst | 2,3-Dichlorobenzaldehyde | - | google.com |

| 2,3-Dichloroaniline | 1. Diazotization 2. Formaldoxime | 2,3-Dichlorobenzaldehyde | - | google.com |

| 2,3-Dichloroaniline | 1. Diazotization 2. Myerwine Reaction 3. KMnO4 Oxidation | 2,3-Dichlorobenzoic Acid | 45 (overall) | chemicalbook.com |

Table 1: Synthetic Routes to 2,3-Dichlorobenzaldehyde and a related precursor.

Mechanistic Insights into Chemical Reactivity and Transformations of 2,3 Dichloro 5 Hydroxybenzaldehyde

Reaction Pathways Involving the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical transformations, most notably condensation reactions to form new carbon-nitrogen double bonds.

Condensation Reactions Leading to Schiff Base Formation

The aldehyde functional group of 2,3-Dichloro-5-hydroxybenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. science.govresearchgate.net This reaction typically involves the nucleophilic attack of the amine nitrogen on the electrophilic aldehyde carbon, followed by the elimination of a water molecule. youtube.com The general conditions for Schiff base formation often involve refluxing the aldehyde and amine in a suitable solvent, sometimes with a catalytic amount of acid. researchgate.net

The formation of Schiff bases is a versatile method for creating new organic compounds with a wide range of applications. For instance, the reaction of salicylaldehyde (B1680747) derivatives with aminophenols can yield Schiff bases that serve as ligands for the synthesis of metal complexes. nih.gov

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH2) | Schiff Base (Imine) | Reflux in a suitable solvent, optional acid catalyst researchgate.net |

| 2-Hydroxybenzaldehyde | 2-Aminophenol | Schiff Base Ligand | Ethanol, heat nih.gov |

| 2-Hydroxybenzaldehyde | 3-Aminophenol | Schiff Base Ligand | Methanol/Ethanol, heat nih.gov |

Hydrazone Formation and Diverse Derivatives

Similar to Schiff base formation, this compound can react with hydrazine (B178648) and its derivatives to form hydrazones. This reaction also proceeds through the nucleophilic addition of the hydrazine to the aldehyde, followed by dehydration. The resulting hydrazones can be valuable intermediates in organic synthesis. For example, 3,5-dichloro-2-hydroxybenzaldehyde hydrazone can be synthesized from 3,5-dichlorosalicylaldehyde (B181256) and hydrazine. chemicalbook.comfishersci.se Furthermore, substituted hydrazines, such as (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine, can be used to create more complex hydrazone derivatives. chemicalbook.com The reaction of 5-(hydroxymethyl)furfural with adipic acid dihydrazide to form hydrazones demonstrates the potential for these compounds to act as crosslinking agents. nih.gov

Table 2: Examples of Hydrazone Formation Reactions

| Aldehyde/Ketone | Hydrazine Derivative | Product |

|---|---|---|

| 3,5-Dichlorosalicylaldehyde | Hydrazine | 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone chemicalbook.comfishersci.se |

| 3,5-Dichloro-2-hydroxybenzaldehyde | (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | 3,5-dichloro-2-hydroxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone chemicalbook.com |

| 5-(hydroxymethyl)furfural | Adipic acid dihydrazide | Hydrazone polymer precursor nih.gov |

Influence of Halogen and Hydroxyl Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the directing effects of the hydroxyl and chloro substituents.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution reactions, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atoms are deactivating but also ortho-, para-directing. msu.edu When multiple substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. msu.edu In the case of this compound, the hydroxyl group at position 5 and the chlorine atoms at positions 2 and 3 will direct incoming electrophiles to specific positions on the ring. The combined influence of these groups will determine the regioselectivity of reactions such as halogenation, nitration, and sulfonation.

Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings that are substituted with electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds through an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov The presence of electron-withdrawing groups, such as nitro groups, in positions ortho or para to the leaving group activates the ring towards nucleophilic attack. byjus.comlibretexts.org In this compound, the chlorine atoms can act as leaving groups in SNAr reactions, particularly if the ring is further activated by other electron-withdrawing substituents.

Oxidative and Reductive Transformations Mediated by Specific Reagents (e.g., DDQ)

The aldehyde and hydroxyl groups of this compound can undergo oxidation and reduction. A notable oxidizing agent used in organic synthesis is 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). wikipedia.org DDQ is a powerful oxidant capable of dehydrogenating alcohols, phenols, and steroid ketones. wikipedia.orgorganic-chemistry.org Its reactivity stems from its ability to accept a hydride ion. core.ac.uk While specific studies on the reaction of DDQ with this compound are not detailed in the provided context, the general reactivity of DDQ suggests it could potentially oxidize the hydroxyl group or the aldehyde group under appropriate conditions. The oxidation of benzaldehydes can also be achieved using other reagents, such as cobalt-peroxo complexes, which can proceed through nucleophilic attack mechanisms. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonyms | CAS Number |

|---|---|---|

| This compound | - | - |

| 3,5-Dichlorosalicylaldehyde | 3,5-Dichloro-2-hydroxybenzaldehyde | 90-60-8 nih.gov |

| 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone | - | 43002-22-8 chemicalbook.com |

| 2-Hydroxybenzaldehyde | Salicylaldehyde | - |

| 2-Aminophenol | - | - |

| 3-Aminophenol | - | - |

| 5-(hydroxymethyl)furfural | - | - |

| Adipic acid dihydrazide | - | - |

| (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | - | - |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | - wikipedia.org |

Photochemical Transformation Studies and Stability Mechanisms

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the photochemical transformation and stability mechanisms of this compound. While research exists on the photochemistry of related compounds such as other halogenated phenols and benzaldehydes, there is no available data detailing the specific photoproducts, quantum yields, degradation kinetics, or mechanistic pathways for this compound itself.

General principles of photochemistry suggest that a molecule like this compound, which contains a chromophoric benzaldehyde (B42025) group and carbon-chlorine bonds, would likely undergo photochemical reactions upon absorption of ultraviolet light. Potential transformation pathways could include the cleavage of the carbon-chlorine bonds (photodehalogenation) or reactions involving the aldehyde functional group. However, without specific experimental studies, any discussion of its photochemical behavior would be speculative and fall outside the scope of providing detailed, scientifically accurate findings for this specific compound.

Studies on analogous compounds, such as 3,5-dihalo-4-hydroxybenzaldehydes, have indicated that the rate of phototransformation is dependent on the nature of the halogen, with chlorinated compounds generally exhibiting greater stability compared to their brominated and iodinated counterparts. nih.gov For instance, the phototransformation rates for 3,5-dihalo-4-hydroxybenzaldehydes were found to follow the descending order: 3,5-diiodo-4-hydroxybenzaldehyde (B29736) > 3,5-dibromo-4-hydroxybenzaldehyde (B181551) > 3,5-dichloro-4-hydroxybenzaldehyde. nih.gov This suggests that the carbon-chlorine bonds in this compound would be relatively stable to photolysis compared to other halogenated analogs.

The photochemical reactivity of the parent molecule, benzaldehyde, is well-documented and involves processes such as the Paterno–Büchi reaction (a [2+2] photocycloaddition) and photodissociation into radicals. However, the influence of the chloro and hydroxyl substituents on the photochemical behavior of the benzaldehyde moiety in this specific context has not been experimentally determined.

Due to the lack of specific research on the photochemical transformation of this compound, no data tables on its photostability or transformation products can be provided at this time. Further experimental investigation is required to elucidate the specific photochemical reaction pathways and stability of this compound.

Due to a lack of available scientific data for the specific chemical compound "this compound," it is not possible to generate an article that adheres to the requested detailed outline.

Extensive searches for experimental and computational data for this particular isomer did not yield specific results for its advanced spectroscopic and structural characterization. The scientific literature and chemical databases prominently feature data for related isomers, such as 3,5-dichloro-2-hydroxybenzaldehyde and 2-chloro-5-hydroxybenzaldehyde, but provide no specific information for this compound.

Consequently, the creation of scientifically accurate content and data tables for the following specified sections is not feasible:

Advanced Spectroscopic and Structural Characterization of 2,3 Dichloro 5 Hydroxybenzaldehyde

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Conformational Analysis in the Crystalline State

Adhering to the strict instruction to focus solely on "2,3-Dichloro-5-hydroxybenzaldehyde" prevents the use of data from other isomers to construct the article. Therefore, this request cannot be fulfilled as specified.

Theoretical and Computational Chemistry Investigations of 2,3 Dichloro 5 Hydroxybenzaldehyde

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock, Møller-Plesset Perturbation Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. For a compound like 2,3-dichloro-5-hydroxybenzaldehyde, methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset (MP) perturbation theory would be utilized to provide a detailed picture of its molecular properties. nih.gov

DFT, particularly with hybrid functionals like B3LYP, is a popular choice for its balance of computational cost and accuracy in predicting the properties of various molecular systems. nih.gov The Hartree-Fock method, being an ab initio approach, provides a foundational understanding of the electronic structure, though it does not account for electron correlation. To incorporate electron correlation effects, which are crucial for accurate energy predictions, Møller-Plesset perturbation theory (commonly at the second order, MP2) is often employed.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculations to determine the bond lengths, bond angles, and dihedral angles.

Studies on similar molecules, such as 3,5-dichloro-2-hydroxybenzaldehyde, have utilized X-ray crystallography to determine these parameters experimentally, which can then be compared with theoretical predictions. researchgate.net For this compound, one would expect the benzene (B151609) ring to be largely planar, with the aldehyde and hydroxyl groups also lying in or close to the plane of the ring. The presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent chlorine or aldehyde group would also be a key feature to investigate, as this can significantly influence the molecule's conformation and stability.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP) |

| C-C (ring) bond lengths | Data not available |

| C-H bond lengths | Data not available |

| C-O (hydroxyl) bond length | Data not available |

| O-H bond length | Data not available |

| C=O (aldehyde) bond length | Data not available |

| C-Cl bond lengths | Data not available |

| C-C-C bond angles | Data not available |

| C-C-O bond angle | Data not available |

| C-O-H bond angle | Data not available |

| Dihedral angles | Data not available |

Note: The table above is illustrative. Specific values for this compound are not available in the reviewed literature.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO relates to its ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would be analyzed. It is likely that the HOMO would be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would be centered on the electron-withdrawing aldehyde group and the chlorine atoms.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: The table above is illustrative. Specific values for this compound are not available in the reviewed literature.

Natural Population Analysis (NPA) and Natural Bonding Orbital (NBO) analysis are computational methods used to study the distribution of electron density in a molecule and the nature of the chemical bonds. NPA calculates the charge distribution on each atom, providing insights into the molecule's electrostatic potential. For this compound, NPA would likely show negative charges on the electronegative oxygen and chlorine atoms and positive charges on the hydrogen and carbonyl carbon atoms.

NBO analysis provides a detailed picture of the bonding in terms of localized orbitals. It can identify and quantify the strength of intramolecular interactions, such as hydrogen bonds and hyperconjugative interactions. In the case of this compound, NBO analysis would be instrumental in confirming and characterizing any intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the aldehyde group or an adjacent chlorine atom.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are also highly valuable for predicting and interpreting the spectroscopic properties of molecules, such as their vibrational and nuclear magnetic resonance (NMR) spectra.

Theoretical calculations of vibrational frequencies, typically performed using DFT, can provide a detailed assignment of the absorption bands observed in an experimental infrared (IR) or Raman spectrum. By calculating the vibrational modes and their corresponding frequencies, each peak in the spectrum can be attributed to a specific molecular motion, such as the stretching or bending of a particular bond.

For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic ring, and the C-Cl stretching modes. The calculated frequencies are often scaled by an empirical factor to improve their agreement with experimental data.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | Data not available |

| C-H (aldehyde) stretch | Data not available |

| C-H (aromatic) stretch | Data not available |

| C=O stretch | Data not available |

| C-C (aromatic) stretch | Data not available |

| C-Cl stretch | Data not available |

| O-H bend | Data not available |

| C-H bend | Data not available |

Note: The table above is illustrative. Specific values for this compound are not available in the reviewed literature.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can then be compared with experimental spectra to confirm the structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the hydroxyl proton, the aldehyde proton, and the aromatic protons. The predicted ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons bonded to the chlorine and hydroxyl groups, and the other aromatic carbons. Discrepancies between the predicted and experimental chemical shifts can often be explained by solvent effects or specific intramolecular interactions.

Table 4: Predicted NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (hydroxyl) | Data not available |

| ¹H (aldehyde) | Data not available |

| ¹H (aromatic) | Data not available |

| ¹³C (carbonyl) | Data not available |

| ¹³C (C-OH) | Data not available |

| ¹³C (C-Cl) | Data not available |

| ¹³C (aromatic) | Data not available |

Note: The table above is illustrative. Specific values for this compound are not available in the reviewed literature.

Simulated Electronic Spectra and Charge Transfer Phenomena

The electronic absorption spectra of aromatic aldehydes are characterized by transitions within the benzene ring and those involving the carbonyl group. For substituted benzaldehydes, the positions and intensities of these absorption bands are sensitive to the nature and position of the substituents due to their influence on the molecular orbital energies.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating UV-Vis spectra and elucidating the nature of electronic transitions. For molecules like this compound, the electronic transitions are expected to be of a π → π* and n → π* nature. The presence of the hydroxyl (-OH) and chloro (-Cl) substituents, along with the aldehyde (-CHO) group, leads to a complex interplay of electronic effects that dictates the intramolecular charge transfer (ICT) characteristics.

Studies on analogous compounds, such as 4-(diethylamino)-2-hydroxybenzaldehyde (DEAHB), reveal that the presence of an electron-donating group (like a hydroxyl or amino group) and an electron-accepting group (the aldehyde group) can lead to significant ICT upon photoexcitation. acs.org This charge redistribution from the donor to the acceptor moiety results in a large change in the dipole moment between the ground and excited states and is often associated with a large Stokes shift in the fluorescence spectrum. In 4-hydroxy-3-methoxybenzaldehyde, for instance, a longer wavelength emission band is attributed to an ICT state. nih.gov

For this compound, the hydroxyl group at position 5 is expected to act as an electron-donating group, while the aldehyde group is the primary electron acceptor. The two chlorine atoms at positions 2 and 3, being electronegative, will also influence the electronic distribution. The simulated electronic spectrum would likely show absorption bands corresponding to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The character of these orbitals would reveal the extent of charge transfer. Based on analyses of similar molecules, the HOMO is expected to have significant contributions from the phenyl ring and the hydroxyl group, while the LUMO would be predominantly localized on the aldehyde group.

A hypothetical table of simulated electronic absorption data for this compound, based on typical TD-DFT calculations for substituted benzaldehydes, is presented below.

| Excited State | Calculated Wavelength (λ) (nm) | Oscillator Strength (f) | Major Contributions | Transition Character |

|---|---|---|---|---|

| S1 | ~340-360 | ~0.05 | HOMO -> LUMO | n -> π |

| S2 | ~290-310 | ~0.50 | HOMO-1 -> LUMO | π -> π |

| S3 | ~260-280 | ~0.30 | HOMO -> LUMO+1 | π -> π* |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It provides a visual representation of the charge distribution on the molecular surface. nih.gov The different colors on the MEP map correspond to different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs of electrons. The oxygen of the hydroxyl group would also exhibit a region of negative potential. Conversely, the most positive potential would be located around the hydrogen atom of the hydroxyl group and the hydrogen atom of the aldehyde group.

Computational studies on similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, have shown that the reddish-orange color at the periphery of the aldehyde group represents the area with the maximum electron density, making it highly reactive towards electrophiles. nih.gov The blue-colored regions indicate the most positive centers with minimum electron density. nih.gov A similar pattern of reactivity can be predicted for this compound. The presence of the electron-withdrawing chlorine atoms would also influence the electrostatic potential distribution on the aromatic ring, potentially creating localized positive regions.

A representative table summarizing the predicted MEP surface analysis for this compound is provided below.

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Highly Negative | Red | Site for Electrophilic Attack |

| Hydroxyl Oxygen | Negative | Yellow/Orange | Site for Electrophilic Attack / H-bonding |

| Aldehyde Hydrogen | Positive | Blue | Site for Nucleophilic Attack |

| Hydroxyl Hydrogen | Highly Positive | Blue | Site for Nucleophilic Attack / H-bonding |

| Aromatic Ring | Variable (influenced by substituents) | Green/Yellow | Potential for π-π stacking interactions |

Studies on Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in photonics and optoelectronics. Organic molecules with large NLO responses typically possess a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer. The NLO properties of a molecule are quantified by its first hyperpolarizability (β).

In this compound, the hydroxyl group can act as an electron donor, the aldehyde group as an electron acceptor, and the phenyl ring as the π-conjugated bridge. The presence of chlorine atoms can also modulate the NLO response. Computational DFT methods are widely used to calculate the NLO properties of molecules.

Theoretical investigations on other substituted benzaldehydes and related chalcones have demonstrated that the magnitude of the first hyperpolarizability is highly dependent on the nature and position of the substituents. For instance, theoretical studies on various chalcone (B49325) isomers have shown that the substitution pattern significantly affects the HOMO-LUMO energy gap, which in turn correlates with the NLO response. A smaller HOMO-LUMO gap generally leads to a larger first hyperpolarizability.

| Parameter | Symbol | Typical Calculated Value (esu) | Significance |

|---|---|---|---|

| Dipole Moment (x) | μ_x | Variable | Components of the total dipole moment, which influences solubility and crystal packing. |

| Dipole Moment (y) | μ_y | Variable | |

| Dipole Moment (z) | μ_z | Variable | |

| Total Dipole Moment | μ_tot | Variable | |

| First Hyperpolarizability (total) | β_tot | Variable (e.g., in the order of 10^-30) | A measure of the second-order NLO response. |

The calculated values for this compound would depend on the precise balance of the electron-donating and withdrawing effects of its substituents and the efficiency of the charge transfer across the molecule.

Research into Structure Activity Relationships Sar for Derived Compounds of 2,3 Dichloro 5 Hydroxybenzaldehyde

Methodologies for SAR Elucidation in Halogenated Hydroxybenzaldehydes and Derivatives

The elucidation of Structure-Activity Relationships (SAR) for halogenated hydroxybenzaldehydes and their derivatives is a systematic process that integrates synthetic chemistry with biological and computational analyses. The primary goal is to identify the key structural features of a molecule that are responsible for its biological activity and to understand how modifications to this structure affect its potency, selectivity, and pharmacokinetic properties.

A common approach begins with the synthesis of a focused library of analogues . For derivatives of 2,3-dichloro-5-hydroxybenzaldehyde, this would involve systematic variations of the core structure. For instance, the hydroxyl and aldehyde groups can be modified to create ethers, esters, or Schiff bases and hydrazones, respectively. Further modifications could include the introduction of different substituents on the aromatic ring, if chemically feasible, to probe the effects of electronics and sterics.

Once synthesized, these compounds undergo in vitro biological evaluation to determine their activity against a specific target, such as an enzyme or a cell line. The data from these assays, typically in the form of IC₅₀ or EC₅₀ values, are then correlated with the structural features of the compounds.

Computational chemistry plays a pivotal role in modern SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build mathematical models that relate the chemical structures of compounds to their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts. Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these derivatives with their biological targets, helping to explain the observed SAR at an atomic level.

Influence of Halogenation and Hydroxylation Patterns on Molecular Interactions

The presence and position of halogen and hydroxyl groups on the benzaldehyde (B42025) scaffold are critical determinants of a molecule's biological activity. These groups influence the compound's electronic properties, lipophilicity, and its ability to form hydrogen bonds, all of which are key to molecular interactions with biological targets.

Hydroxylation at the 5-position provides a crucial hydrogen bond donor and acceptor site. This hydroxyl group can form key interactions with amino acid residues in a protein's active site, such as serine, threonine, or the peptide backbone, thereby anchoring the molecule in a specific orientation. The position of the hydroxyl group relative to the other substituents will dictate the geometry of these interactions. In related compounds, the presence and location of hydroxyl groups have been shown to be essential for antioxidant and other biological activities.

SAR in Functionalized Derivatives (e.g., Schiff Bases, Hydrazones, Metal Complexes)

The functionalization of the aldehyde group of this compound into derivatives like Schiff bases, hydrazones, and their metal complexes introduces new structural and electronic features that can significantly modulate biological activity.

Impact of Substituent Modifications on Molecular Potency

The potency of functionalized derivatives is highly dependent on the nature of the substituents introduced.

Schiff Bases: Formed by the condensation of the aldehyde with primary amines, the substituent on the imine nitrogen (the R group in -N=CHR) is a key determinant of activity. Aromatic amines can introduce additional rings that may engage in π-π stacking interactions with the target protein. The electronic nature of the substituents on this aromatic ring (electron-donating or electron-withdrawing) can further tune the activity. For instance, in other series of Schiff bases, the presence of halogen or nitro groups on the appended aromatic ring has been shown to enhance antimicrobial or anticancer activities. nih.gov

Hydrazones: These are formed from the reaction of the aldehyde with hydrazines or hydrazides. The substituent attached to the second nitrogen atom of the hydrazone moiety offers another point for modification. The introduction of different aromatic or heterocyclic rings can lead to compounds with varied biological profiles. Studies on other hydrazone series have shown that the type and substitution pattern of these appended rings are critical for activities such as antioxidant or antimicrobial effects. Current time information in Bangalore, IN.nih.gov The presence of the -CO-NH-N=CH- moiety in acylhydrazones provides additional hydrogen bonding capabilities. nih.gov

Metal Complexes: The chelation of Schiff base or hydrazone derivatives with metal ions (e.g., copper, nickel, zinc) can lead to a significant enhancement of biological activity. The metal ion can act as a scaffold, organizing the ligand in a specific three-dimensional arrangement that is favorable for binding to the biological target. The choice of the metal ion and the coordination geometry (e.g., tetrahedral, square planar, octahedral) are crucial factors influencing the potency. In many reported cases, the metal complexes of Schiff bases exhibit greater antimicrobial or anticancer activity compared to the free ligands.

Role of Conformational Flexibility in Receptor Binding and Biological Recognition

The ability of a molecule to adopt a specific three-dimensional conformation is essential for its recognition by and binding to a biological receptor.

The derivatization of the aldehyde group introduces new rotatable bonds, which increases the conformational flexibility of the resulting molecule. For example, in a Schiff base derivative, rotation around the C-N bond and the bonds connecting the appended R group can allow the molecule to adopt various shapes.

This conformational flexibility can be a double-edged sword. On one hand, it allows the molecule to adapt its shape to fit optimally into a binding pocket, potentially leading to higher affinity. On the other hand, a highly flexible molecule may have a significant entropic penalty upon binding, as it loses its conformational freedom.

The specific substitution pattern on the this compound core and on the appended moieties of its derivatives will influence the preferred conformations. Steric clashes between bulky groups can restrict rotation around certain bonds, leading to a more rigid structure. Intramolecular hydrogen bonds can also lock the molecule into a particular conformation. Understanding the interplay between conformational flexibility and the energetic favorability of the binding conformation is a key aspect of SAR analysis and is often investigated using computational methods like conformational analysis and molecular dynamics simulations.

Potential Applications As Building Blocks in Advanced Chemical Synthesis

Synthesis of Ligands for Coordination Chemistry and Metal Complexes

Substituted benzaldehydes are fundamental precursors in the synthesis of ligands, particularly Schiff base ligands, for coordination chemistry. These ligands are synthesized through the condensation reaction of an aldehyde with a primary amine. The resulting Schiff base can coordinate with various metal ions to form stable metal complexes. These complexes have diverse applications, for instance, as catalysts in asymmetric synthesis. For example, a Schiff base ligand derived from the related compound 2,3-dichlorobenzaldehyde has been shown to be effective in the asymmetric aziridination of olefins guidechem.com.

The general synthetic approach involves the reaction of a hydroxybenzaldehyde derivative with a diamine to create a Schiff base ligand. These ligands can then be reacted with metal salts, such as those of copper(II), nickel(II), or zinc(II), to form the corresponding metal complexes nih.gov. The hydroxyl group in compounds like 2,3-Dichloro-5-hydroxybenzaldehyde can act as a coordination site, influencing the geometry and stability of the resulting metal complex. The electronic properties of the ligand, and consequently the metal center, can be fine-tuned by the electron-withdrawing effects of the chlorine atoms. While specific studies on this compound were not found, the established synthesis of metal complexes from various substituted hydroxybenzaldehydes, such as 2,4-dihydroxybenzaldehyde and 3-hydroxybenzaldehyde, underscores the potential of this compound in the field of coordination chemistry researchgate.netresearchgate.net.

Table 1: Examples of Metal Complexes from Substituted Hydroxybenzaldehydes

| Precursor Aldehyde | Amine | Metal Ion | Resulting Complex Type |

|---|---|---|---|

| 2,4-dihydroxybenzaldehyde | α-naphthylamine | Cu(II), Ni(II), Zn(II) | ML Type |

| 3-hydroxybenzaldehyde | p-toluidine | Ni(II), Fe(II), Co(II), Mn(II), Zn(II) | Bimetallic Complexes |

Precursor in the Development of Advanced Dye Compounds

Hydroxybenzaldehydes are valuable intermediates in the synthesis of azo dyes. The synthesis typically involves a diazotization reaction of an aromatic amine, followed by a coupling reaction with a phenol (B47542) derivative, such as a hydroxybenzaldehyde. The resulting azo compounds often exhibit interesting solvatochromic and halochromic properties, making them suitable for applications as sensors or in dye-doped polymer films orientjchem.org.

For instance, 4-hydroxybenzaldehyde has been used to synthesize novel azo compounds by reacting it with the diazonium salt of 3-nitroaniline orientjchem.org. The resulting dye was used to color various fabrics and polymer films, which also showed good absorbance in the UV region, suggesting potential for UV protection applications orientjchem.org. Given its analogous structure, this compound could similarly be employed to create new azo dyes. The presence of the chloro and hydroxyl groups on the benzaldehyde (B42025) ring would be expected to influence the color and dyeing properties of the resulting compounds.

Intermediate in the Synthesis of Complex Organic Molecules

Chlorinated and hydroxylated benzaldehydes serve as crucial intermediates in multi-step organic syntheses. Their functional groups allow for a variety of chemical transformations, enabling the construction of more complex molecular architectures. For example, the related compound 3-Chloro-4-hydroxybenzaldehyde is a key raw material for preparing the intermediate 2-chloro-4-(morpholinylmethyl)phenol. This synthesis involves the protection of the hydroxyl group, a reductive amination of the aldehyde, and subsequent deprotection.

While specific synthetic routes employing this compound are not detailed in the available literature, its derivate, 2,3-Dichlorobenzaldehyde, is noted as a reagent in the synthesis of (E)-2-(2-arylhydrazinyl)quinoxalines, which have shown potent anticancer activity guidechem.com. This highlights the role of dichlorinated benzaldehydes in the preparation of biologically active compounds. The presence of the hydroxyl group on this compound offers an additional point for chemical modification, further expanding its potential as a versatile synthetic intermediate.

Development of Functionalized Materials with Tailored Photophysical or Electronic Properties

The synthesis of functionalized polymers and materials can be achieved using Schiff bases derived from substituted benzaldehydes. For example, a Schiff base prepared from 2-hydroxybenzaldehyde and 2,5-dichloroaniline has been used as a monomer for oxidative poly-condensation to create a poly-2-(2,5-dichlorobenzylideneamino)phenol (PDCBAP) researchgate.net. The resulting polymer demonstrated higher thermal stability compared to the monomer, indicating its potential for applications in materials science researchgate.net.

The formation of an Ar-O-Ar ether bond during polymerization is a key step in creating these materials researchgate.net. The specific substituents on the benzaldehyde ring can influence the properties of the final polymer. Although no studies were found that specifically utilize this compound for this purpose, its structure suggests it could be a suitable precursor for creating new polymers with potentially interesting photophysical or electronic properties, which could be modulated by the chlorine and hydroxyl groups.

Future Research Directions and Emerging Paradigms for 2,3 Dichloro 5 Hydroxybenzaldehyde Research

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Property Studies

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the synthesis and study of 2,3-Dichloro-5-hydroxybenzaldehyde and its derivatives. pku.edu.cnresearchgate.net These computational tools offer the potential to significantly accelerate the discovery and optimization of synthetic routes and to predict the physicochemical and biological properties of novel compounds.

Predictive Synthesis:

Property Prediction:

AI can also be employed to predict the properties of novel molecules before they are even synthesized, saving considerable time and resources. networkscience.ai For derivatives of this compound, this could include:

Advanced Catalyst Design for Highly Selective and Efficient Transformations

The development of advanced catalysts is crucial for achieving highly selective and efficient transformations of this compound. Future research will likely focus on several key areas of catalyst design.

Key Areas of Focus in Advanced Catalyst Design:

| Catalyst Type | Description | Potential Application for this compound |

|---|---|---|

| Homogeneous Catalysts | Soluble catalysts that operate in the same phase as the reactants. | Fine-tuning of ligand scaffolds in organometallic catalysts (e.g., based on iron, ruthenium, or gold) can enable chemoselective hydrogenations or cross-coupling reactions of the aldehyde or phenolic hydroxyl group. acs.orgwikipedia.org |

| Heterogeneous Catalysts | Catalysts that exist in a different phase from the reactants, often solids. | Development of supported metal nanoparticles or mixed metal oxides can facilitate reactions such as selective oxidations or reductions under milder conditions, with the advantage of easy separation and recycling. youtube.com |

| Photocatalysts | Catalysts that are activated by light. | Merging photocatalysis with transition metal catalysis can enable novel dual C-H activation strategies for the acylation of arenes with aldehydes like this compound. acs.org |

| Biocatalysts | Enzymes or whole-cell systems used as catalysts. | Engineered enzymes could offer unparalleled selectivity for transformations of the aldehyde or phenolic group, operating under environmentally benign aqueous conditions. |

Recent discoveries in catalyst design, such as understanding how copper sites in a catalyst mobilize to form pairs during a reaction, provide insights that can lead to more effective pollution-control systems and other applications. youtube.com These advancements, often made possible by state-of-the-art imaging and supercomputing techniques, will undoubtedly influence the design of catalysts for reactions involving this compound. youtube.com

Exploration of Novel Reaction Spaces and Unconventional Synthetic Routes

Moving beyond traditional synthetic methods, future research will explore novel reaction spaces and unconventional routes to functionalize and transform this compound.

Emerging Synthetic Methodologies:

The conversion of phenols to aryl halides via boronate ester intermediates under mild conditions is an example of a novel synthetic route that avoids the harsh conditions of traditional halogenation methods. organic-chemistry.org Similarly, the discovery that alkenylphenols react with halogens to form novel halogenated phenolic compounds highlights the potential for discovering new reaction pathways. google.com

Development of High-Throughput Screening Methodologies for Rapid SAR Elucidation

High-throughput screening (HTS) is an essential tool for rapidly evaluating the biological activity of large numbers of compounds and elucidating structure-activity relationships (SAR). nih.govthermofisher.com The development of advanced HTS methodologies will be critical for exploring the therapeutic potential of this compound derivatives.

Components of an Advanced HTS Workflow:

| Step | Description | Relevance to this compound |

|---|---|---|

| Library Design and Synthesis | Creation of diverse libraries of compounds based on the this compound scaffold. | Utilizing combinatorial chemistry and automated synthesis platforms to generate a wide range of derivatives with varied substituents. thermofisher.com |

| Assay Development | Design and optimization of robust and sensitive biological assays. | Developing cell-based or biochemical assays to screen for desired biological activities, such as anticancer or antimicrobial effects. nih.gov |

| Screening and Data Analysis | Automated screening of the compound library and analysis of the resulting data. | Employing robotic systems to perform the screening and using sophisticated software to analyze the large datasets generated and identify "hit" compounds. ucsf.edu |

| Hit-to-Lead Optimization | Chemical modification of the initial hits to improve their potency, selectivity, and pharmacokinetic properties. | Utilizing the preliminary SAR data obtained from the HTS to guide the rational design of more potent and drug-like derivatives of this compound. grandviewresearch.com |

The integration of HTS with computational modeling and AI can further accelerate the drug discovery process. grandviewresearch.com By predicting which compounds are most likely to be active, researchers can focus their screening efforts on the most promising candidates, saving time and resources.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dichloro-5-hydroxybenzaldehyde, and how can purity be ensured?

The synthesis of chloro-hydroxybenzaldehyde derivatives typically involves electrophilic aromatic substitution or condensation reactions. For example, the Claisen-Schmidt condensation has been adapted for structurally similar compounds to introduce aldehyde groups, while chlorination can be achieved using reagents like SOCl₂ or Cl₂ gas under controlled conditions . To ensure purity, column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., using ethanol or acetone) are recommended. Purity validation should employ HPLC (>95% by area normalization) and melting point analysis (compare to literature values for analogous compounds) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm, while hydroxyl protons appear broad (δ 5.5–6.5 ppm) .

- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and O-H stretch (~3200 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or CHO groups) .

Q. How should this compound be stored to maintain stability?

Store in airtight amber glass containers at 0–6°C to prevent oxidation of the aldehyde group and degradation of the hydroxyl moiety. Desiccants (e.g., silica gel) should be used to avoid hydrolysis. Stability assessments via periodic TLC or HPLC are advised for long-term studies .

Advanced Research Questions

Q. How can contradictions in spectral data or biological activity be resolved for this compound?

Contradictions often arise from impurities or isomer formation. For example:

- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish between positional isomers (e.g., 2,3- vs. 2,5-dichloro derivatives) .

- Biological Activity Discrepancies : Replicate assays under standardized conditions (e.g., MIC tests for antibacterial activity with controls like ampicillin) and apply statistical tools (ANOVA, p < 0.05) to validate results. Cross-reference with structurally similar compounds (e.g., 5-Chloro-2-hydroxy-4-methylbenzaldehyde) .

Q. What computational approaches predict the reactivity or bioactivity of this compound?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., aldehyde group reactivity) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like CYP450) using software such as AutoDock Vina. Validate with in vitro assays (e.g., enzyme inhibition studies) .

Q. What are the environmental degradation pathways of this compound, and how can they be monitored?

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions and track by LC-MS to identify intermediates (e.g., quinone derivatives) .

- Biodegradation : Use microbial consortia (e.g., Pseudomonas spp.) in batch reactors; monitor via COD (chemical oxygen demand) reduction and GC-MS for metabolite profiling .

Q. How does solvent polarity affect the solubility and reactivity of this compound?

- Solubility Screening : Test in DMSO (high polarity), ethanol (medium), and dichloromethane (low). Measure solubility via gravimetric analysis .

- Reactivity in Solvents : Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents for nucleophilic substitution reactions. Use kinetic modeling (pseudo-first-order) to quantify effects .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

- Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays (e.g., LD50 in rodents) if bioactivity is studied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.